molecular formula C13H21NO4 B13010374 1-(tert-Butoxycarbonyl)octahydrocyclopenta[b]pyrrole-4-carboxylicacid

1-(tert-Butoxycarbonyl)octahydrocyclopenta[b]pyrrole-4-carboxylicacid

Cat. No.: B13010374
M. Wt: 255.31 g/mol
InChI Key: ZAZQVCJVSQYDFE-UHFFFAOYSA-N
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Description

1-(tert-Butoxycarbonyl)octahydrocyclopenta[b]pyrrole-4-carboxylicacid is a complex organic compound with the molecular formula C13H21NO4. It is primarily used in research and development within the pharmaceutical and chemical industries. This compound is known for its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group, making it valuable in various synthetic applications .

Preparation Methods

The synthesis of 1-(tert-Butoxycarbonyl)octahydrocyclopenta[b]pyrrole-4-carboxylicacid typically involves the introduction of the tert-butoxycarbonyl group into the cyclopenta[b]pyrrole structure. One common method is the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. This reaction can be carried out under aqueous conditions or in organic solvents like acetonitrile . Industrial production methods often utilize flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

1-(tert-Butoxycarbonyl)octahydrocyclopenta[b]pyrrole-4-carboxylicacid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(tert-Butoxycarbonyl)octahydrocyclopenta[b]pyrrole-4-carboxylicacid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(tert-Butoxycarbonyl)octahydrocyclopenta[b]pyrrole-4-carboxylicacid involves its role as a protecting group in organic synthesis. The Boc group protects amine functionalities during chemical reactions, preventing unwanted side reactions. The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid, to reveal the free amine .

Comparison with Similar Compounds

1-(tert-Butoxycarbonyl)octahydrocyclopenta[b]pyrrole-4-carboxylicacid can be compared to other Boc-protected compounds, such as:

The uniqueness of this compound lies in its specific ring structure and the position of the Boc group, which can influence its reactivity and applications in synthesis.

Properties

Molecular Formula

C13H21NO4

Molecular Weight

255.31 g/mol

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-4-carboxylic acid

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-7-6-8-9(11(15)16)4-5-10(8)14/h8-10H,4-7H2,1-3H3,(H,15,16)

InChI Key

ZAZQVCJVSQYDFE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C1CCC2C(=O)O

Origin of Product

United States

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